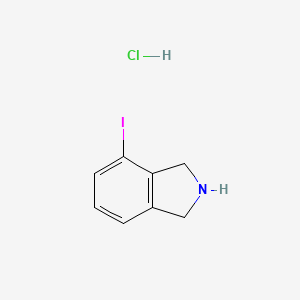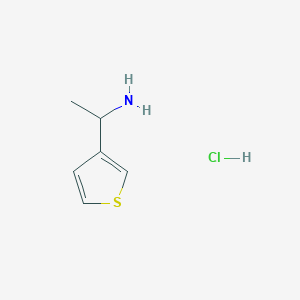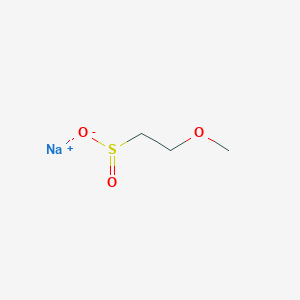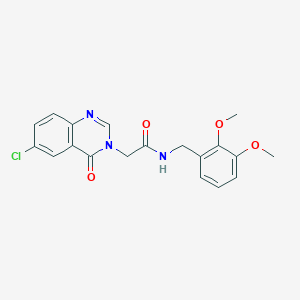
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[(2,3-diméthoxyphényl)méthyl]-2-(6-chloro-4-oxoquinazolin-3-yl)acétamide est un composé organique synthétique qui appartient à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[(2,3-diméthoxyphényl)méthyl]-2-(6-chloro-4-oxoquinazolin-3-yl)acétamide implique généralement les étapes suivantes :
Formation du noyau quinazolinone : Le noyau quinazolinone peut être synthétisé via une réaction d’annulation intermoléculaire en un seul pot d’o-amino benzamides et de thiols.
Introduction du groupe chloro : Le groupe chloro est introduit par une réaction de chloration utilisant des réactifs tels que le chlorure de thionyle ou l’oxychlorure de phosphore.
Attachement de la partie acétamide : La partie acétamide est attachée via une réaction d’acylation utilisant de l’anhydride acétique ou du chlorure d’acétyle en présence d’une base telle que la pyridine.
Couplage final avec le groupe diméthoxyphényl : La dernière étape consiste à coupler le noyau quinazolinone avec le groupe 2,3-diméthoxyphénylméthyle en utilisant un réactif de couplage approprié tel que la N,N’-dicyclohexylcarbodiimide (DCC) ou la 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC).
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement, la pureté et la rentabilité. La chimie à flux continu et les plateformes de synthèse automatisées pourraient être utilisées pour améliorer l’efficacité et la capacité d’adaptation.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[(2,3-diméthoxyphényl)méthyl]-2-(6-chloro-4-oxoquinazolin-3-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles tels que des amines ou des thiols dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium dans l’éther sec ou borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base telle que la triéthylamine.
Principaux produits formés
Oxydation : Formation de dérivés de quinazolinone avec des fonctionnalités oxygénées supplémentaires.
Réduction : Formation de dérivés de quinazolinone réduits.
Substitution : Formation de dérivés de quinazolinone substitués avec divers groupes fonctionnels remplaçant le groupe chloro.
Applications de la recherche scientifique
Le N-[(2,3-diméthoxyphényl)méthyl]-2-(6-chloro-4-oxoquinazolin-3-yl)acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Investigé pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de diverses substances chimiques industrielles.
Applications De Recherche Scientifique
2-(6-chloro-4-oxoquinazolin-3-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du N-[(2,3-diméthoxyphényl)méthyl]-2-(6-chloro-4-oxoquinazolin-3-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et certains récepteurs, ce qui conduit à ses effets biologiques. Par exemple, il peut inhiber les kinases impliquées dans les voies de signalisation cellulaire, exerçant ainsi des effets anticancéreux en bloquant la prolifération cellulaire et en induisant l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinazolin-4(3H)-one : Une structure de base similaire à celle du composé en question, connue pour ses diverses activités biologiques.
2-Phénylquinazolin-4(3H)-one : Un autre dérivé ayant des applications thérapeutiques potentielles.
3-Phényl-2H-1,2,4-benzothiadiazine-1,1-dioxyde : Un composé structurellement apparenté avec différents groupes fonctionnels.
Unicité
Le N-[(2,3-diméthoxyphényl)méthyl]-2-(6-chloro-4-oxoquinazolin-3-yl)acétamide est unique en raison de la présence du groupe chloro et du fragment 2,3-diméthoxyphénylméthyle, qui confèrent des propriétés chimiques et biologiques spécifiques. Ces caractéristiques structurelles peuvent améliorer son affinité de liaison aux cibles moléculaires et améliorer son profil pharmacocinétique.
Propriétés
Formule moléculaire |
C19H18ClN3O4 |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-16-5-3-4-12(18(16)27-2)9-21-17(24)10-23-11-22-15-7-6-13(20)8-14(15)19(23)25/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Clé InChI |
DDIYRISDBLYGGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CNC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


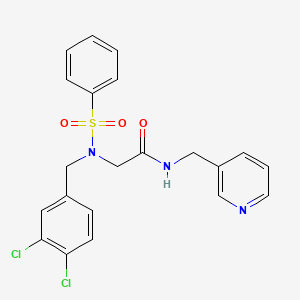
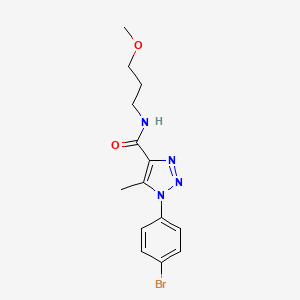

![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12503162.png)
![[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12503168.png)
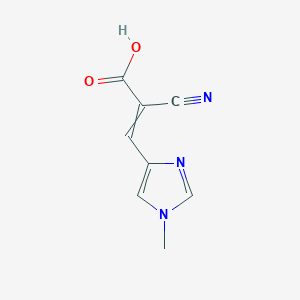
![2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide](/img/structure/B12503182.png)

![5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)
